molecular formula C22H23F3N4O4 B606810 Crenigacestat CAS No. 1421438-81-4

Crenigacestat

Cat. No.: B606810
CAS No.: 1421438-81-4
M. Wt: 464.4 g/mol
InChI Key: YCBAQKQAINQRFW-UGSOOPFHSA-N
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Biochemical Analysis

Biochemical Properties

Crenigacestat interacts with the Notch signaling pathway, specifically inhibiting the Notch1 receptor . It prevents the release of the Notch intracellular domain by inhibiting the proteolytic activity of the γ-secretase complex . This results in a decrease in Notch signaling and its downstream biological effects .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in intrahepatic cholangiocarcinoma (iCCA) cell lines and patient-derived xenograft (PDX) models, this compound significantly reduced components of the Notch pathway, including NICD1 and HES1 .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to the Notch1 receptor, inhibiting its activation and subsequently decreasing Notch signaling . This leads to changes in gene expression and impacts various biological processes .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. In PDX models of iCCA, this compound treatment significantly reduced peritumoral liver fibrosis

Metabolic Pathways

This compound is involved in the Notch signaling pathway, a critical metabolic pathway in cells . It interacts with the Notch1 receptor, influencing the metabolic flux within this pathway .

Subcellular Localization

As it is a Notch inhibitor, it is likely to be found wherever the Notch1 receptor is located within the cell

Preparation Methods

The synthesis of LY-3039478 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature.

Chemical Reactions Analysis

LY-3039478 primarily undergoes metabolic reactions in the body. It is known to inhibit the cleavage of the Notch intracellular domain, which is a crucial step in the Notch signaling pathway. The compound’s interactions with other molecules and its metabolic pathways are still under investigation. Common reagents and conditions used in these reactions include organic solvents and catalysts that facilitate the formation of peptide bonds .

Scientific Research Applications

LY-3039478 has been extensively studied for its potential in cancer therapy. It has shown promising results in inhibiting tumor growth in various types of cancer, including hepatocellular carcinoma, breast cancer, and colon cancer . The compound has also been used in preclinical studies to investigate its effects on cell differentiation, proliferation, and survival. Additionally, LY-3039478 has been explored for its potential in treating other diseases where the Notch signaling pathway plays a critical role .

Comparison with Similar Compounds

LY-3039478 is unique in its potent inhibition of the Notch signaling pathway. Similar compounds include other γ-secretase inhibitors such as DAPT and RO4929097. LY-3039478 has shown greater efficacy and specificity in inhibiting Notch signaling compared to these compounds . This makes it a promising candidate for further development in cancer therapy.

Properties

IUPAC Name

4,4,4-trifluoro-N-[(2S)-1-[[(7S)-5-(2-hydroxyethyl)-6-oxo-7H-pyrido[2,3-d][3]benzazepin-7-yl]amino]-1-oxopropan-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N4O4/c1-13(27-17(31)8-9-22(23,24)25)20(32)28-18-15-6-3-2-5-14(15)16-7-4-10-26-19(16)29(11-12-30)21(18)33/h2-7,10,13,18,30H,8-9,11-12H2,1H3,(H,27,31)(H,28,32)/t13-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBAQKQAINQRFW-UGSOOPFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1C2=CC=CC=C2C3=C(N=CC=C3)N(C1=O)CCO)NC(=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=C(N=CC=C3)N(C1=O)CCO)NC(=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421438-81-4
Record name Crenigacestat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421438814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-3039478
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12050
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CRENIGACESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/923X28214S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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